

Application Notes and Protocols for Nod-IN-1 in Bacterial Infection Models

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Compound of Interest

Compound Name: Nod-IN-1

Cat. No.: B1676081

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Introduction

Nucleotide-binding oligomerization domain (NOD)-like receptors (NLRs) are a critical family of intracellular pattern recognition receptors that orchestrate the innate immune response to invading pathogens.^{[1][2]} Among these, NOD1 and NOD2 are pivotal in detecting specific peptidoglycan (PGN) motifs from bacterial cell walls, triggering signaling cascades that lead to inflammation and pathogen clearance.^{[1][3][4]} NOD1 typically recognizes γ -D-glutamyl-meso-diaminopimelic acid (iE-DAP), a component found predominantly in Gram-negative bacteria, while NOD2 senses muramyl dipeptide (MDP), common to both Gram-positive and Gram-negative bacteria.^{[3][4]}

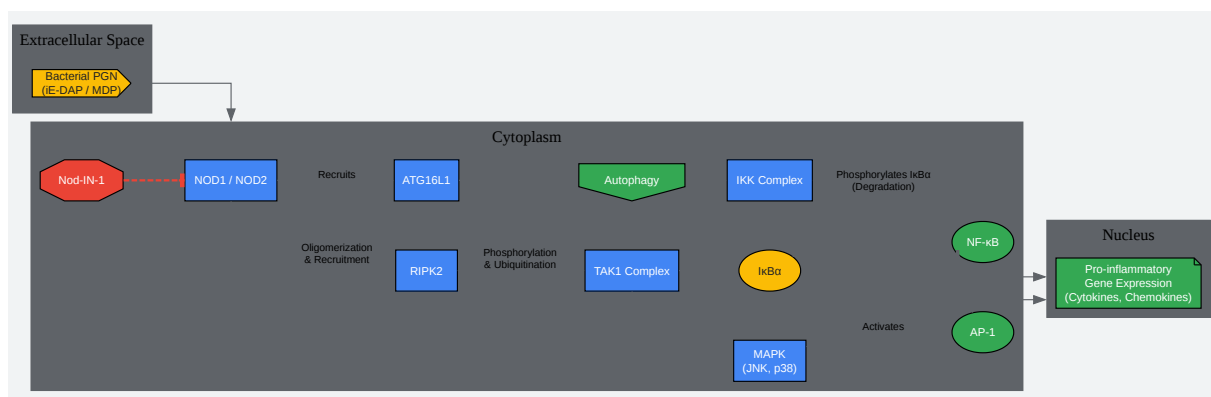
Nod-IN-1 is a potent, cell-permeable small molecule that acts as a mixed inhibitor of both NOD1 and NOD2. Its ability to dually target these receptors makes it an invaluable tool for investigating the specific roles of NOD1 and NOD2 signaling in the context of bacterial infections, both in vitro and in vivo. These application notes provide detailed protocols and technical information for utilizing **Nod-IN-1** to study bacterial infection models.

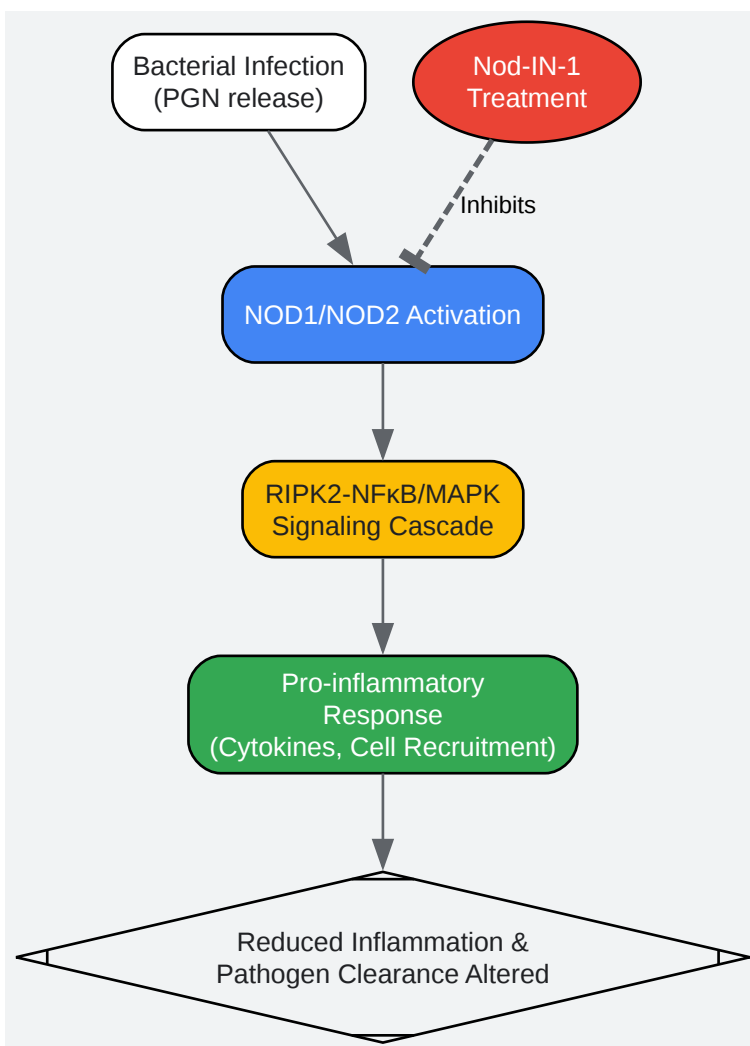
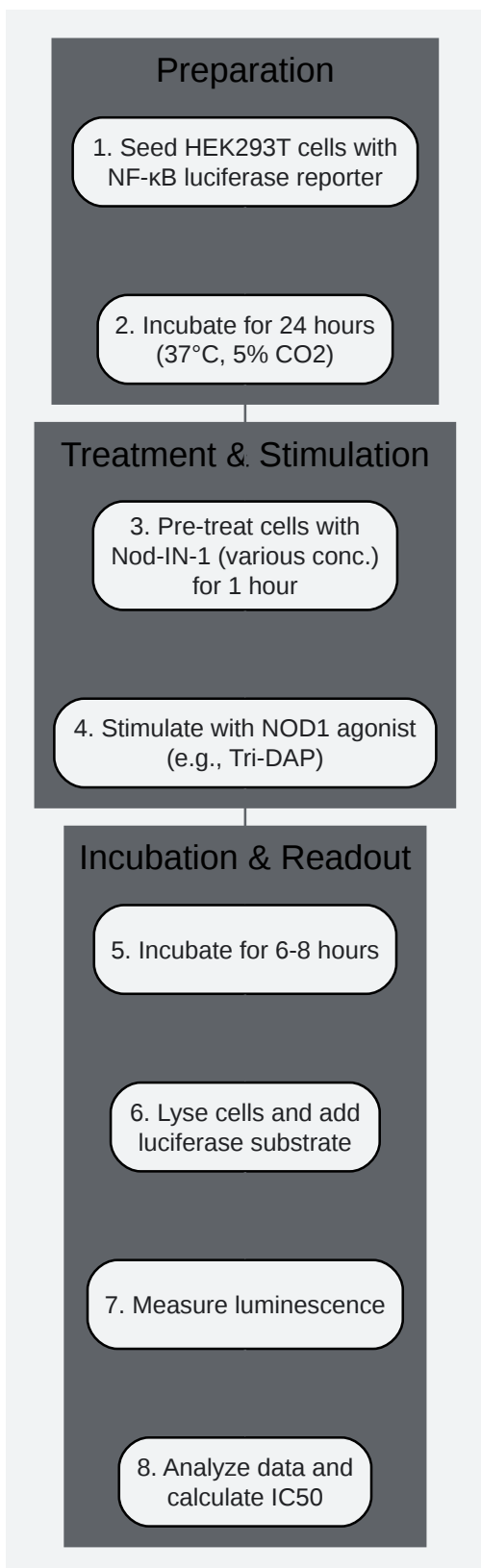
Mechanism of Action

Upon ligand binding, NOD1 and NOD2 undergo a conformational change and self-oligomerize. This process facilitates the recruitment of the serine-threonine kinase RIPK2 (receptor-interacting serine/threonine-protein kinase 2) through homotypic CARD-CARD interactions.^[1]

[3][5] The recruitment and subsequent phosphorylation and ubiquitination of RIPK2 initiate downstream signaling cascades, primarily activating the NF- κ B and MAPK pathways.[1][3] These pathways culminate in the nuclear translocation of transcription factors like NF- κ B and AP-1, which drive the expression of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.[1][6] Additionally, NOD1 and NOD2 signaling can induce autophagy through interactions with ATG16L1.[1][3]

Nod-IN-1 exerts its inhibitory effect by targeting the NOD1 and NOD2 proteins, thereby preventing the initiation of this inflammatory cascade. This allows researchers to dissect the contribution of NOD-dependent signaling from other immune pathways, such as those mediated by Toll-like receptors (TLRs).





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